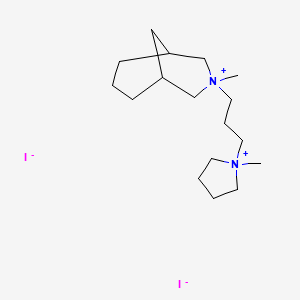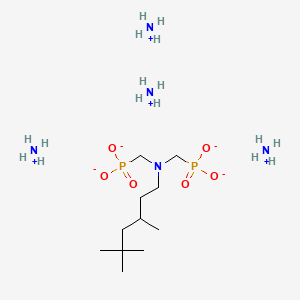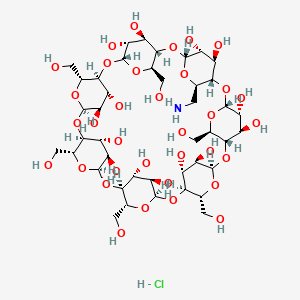
6-Monodeoxy-6-monoamino-beta-cyclodextrin hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Monodeoxy-6-monoamino-beta-cyclodextrin hydrochloride is a derivative of beta-cyclodextrin, a cyclic oligosaccharide composed of seven glucose units linked by alpha-1,4-glycosidic bonds. This compound is characterized by the substitution of one hydroxyl group with an amino group, resulting in unique chemical properties that make it valuable in various scientific and industrial applications .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Monodeoxy-6-monoamino-beta-cyclodextrin hydrochloride typically involves three main steps: monotosylation, azidation, and reduction. The process begins with the monotosylation of beta-cyclodextrin, followed by azidation to introduce an azido group. Finally, the azido group is reduced to form the amino group .
Industrial Production Methods
In industrial settings, continuous flow synthesis methods have been developed to optimize the production of this compound. This approach allows for better control over reaction conditions and improved yields .
化学反応の分析
Types of Reactions
6-Monodeoxy-6-monoamino-beta-cyclodextrin hydrochloride can undergo various chemical reactions, including:
Substitution Reactions: The amino group can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include tosyl chloride for monotosylation, sodium azide for azidation, and reducing agents such as hydrogen or palladium on carbon for the reduction step .
Major Products Formed
The major products formed from these reactions include derivatives with modified functional groups, which can be further utilized in various applications .
科学的研究の応用
6-Monodeoxy-6-monoamino-beta-cyclodextrin hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used in capillary electrophoresis to alter the ion selectivity of pores.
Biology: The compound can be used to study molecular interactions and transport mechanisms.
Industry: The compound is used in the development of advanced materials and sensors.
作用機序
The mechanism of action of 6-Monodeoxy-6-monoamino-beta-cyclodextrin hydrochloride involves its ability to form inclusion complexes with various guest molecules. This property allows it to alter the ion selectivity of pores and facilitate the transport of molecules across membranes. The molecular targets and pathways involved include interactions with specific receptors and transport proteins .
類似化合物との比較
Similar Compounds
- Succinyl-beta-cyclodextrin
- Carboxymethyl-beta-cyclodextrin sodium salt
- (2-Hydroxypropyl)-beta-cyclodextrin
- Beta-cyclodextrin phosphate sodium salt
- Methyl-beta-cyclodextrin
Uniqueness
6-Monodeoxy-6-monoamino-beta-cyclodextrin hydrochloride is unique due to the presence of the amino group, which imparts distinct chemical properties and reactivity. This makes it particularly useful in applications requiring specific molecular interactions and modifications .
特性
分子式 |
C42H72ClNO34 |
|---|---|
分子量 |
1170.5 g/mol |
IUPAC名 |
(1S,3R,5R,6S,8R,10R,11S,13R,15R,16S,18R,20R,21S,23R,25R,26S,28R,30R,31S,33R,35R,36R,37R,38R,39R,40R,41R,42R,43R,44R,45R,46R,47R,48R,49R)-5-(aminomethyl)-10,15,20,25,30,35-hexakis(hydroxymethyl)-2,4,7,9,12,14,17,19,22,24,27,29,32,34-tetradecaoxaoctacyclo[31.2.2.23,6.28,11.213,16.218,21.223,26.228,31]nonatetracontane-36,37,38,39,40,41,42,43,44,45,46,47,48,49-tetradecol;hydrochloride |
InChI |
InChI=1S/C42H71NO34.ClH/c43-1-8-29-15(50)22(57)36(64-8)72-30-9(2-44)66-38(24(59)17(30)52)74-32-11(4-46)68-40(26(61)19(32)54)76-34-13(6-48)70-42(28(63)21(34)56)77-35-14(7-49)69-41(27(62)20(35)55)75-33-12(5-47)67-39(25(60)18(33)53)73-31-10(3-45)65-37(71-29)23(58)16(31)51;/h8-42,44-63H,1-7,43H2;1H/t8-,9-,10-,11-,12-,13-,14-,15-,16-,17-,18-,19-,20-,21-,22-,23-,24-,25-,26-,27-,28-,29-,30-,31-,32-,33-,34-,35-,36-,37-,38-,39-,40-,41-,42-;/m1./s1 |
InChIキー |
HOLRDEFKBOQITI-ZQOBQRRWSA-N |
異性体SMILES |
C([C@@H]1[C@@H]2[C@@H]([C@H]([C@H](O1)O[C@@H]3[C@H](O[C@@H]([C@@H]([C@H]3O)O)O[C@@H]4[C@H](O[C@@H]([C@@H]([C@H]4O)O)O[C@@H]5[C@H](O[C@@H]([C@@H]([C@H]5O)O)O[C@@H]6[C@H](O[C@@H]([C@@H]([C@H]6O)O)O[C@@H]7[C@H](O[C@@H]([C@@H]([C@H]7O)O)O[C@@H]8[C@H](O[C@H](O2)[C@@H]([C@H]8O)O)CO)CO)CO)CO)CO)CO)O)O)N.Cl |
正規SMILES |
C(C1C2C(C(C(O1)OC3C(OC(C(C3O)O)OC4C(OC(C(C4O)O)OC5C(OC(C(C5O)O)OC6C(OC(C(C6O)O)OC7C(OC(C(C7O)O)OC8C(OC(O2)C(C8O)O)CO)CO)CO)CO)CO)CO)O)O)N.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1H-Benz[de]isoquinolin-1-one, 3-(acetyloxy)-2,4,5,6-tetrahydro-](/img/structure/B13779052.png)
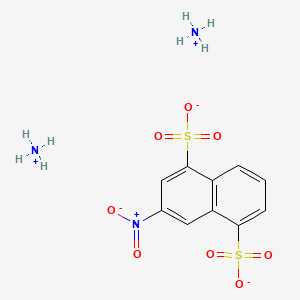
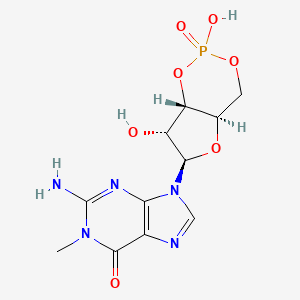
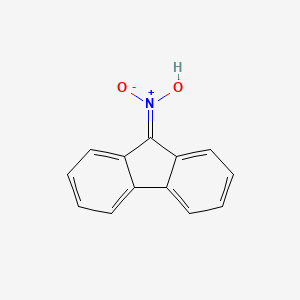
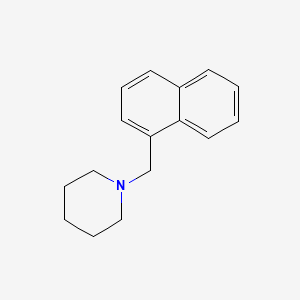
![Benzenamine,4,4'-[(2-methyl-1H-indol-3-yl)methylene]bis[N,N-dimethyl-](/img/structure/B13779076.png)
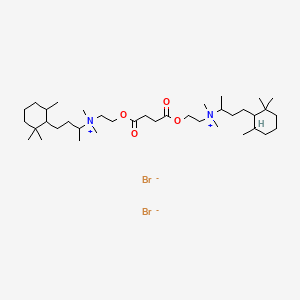

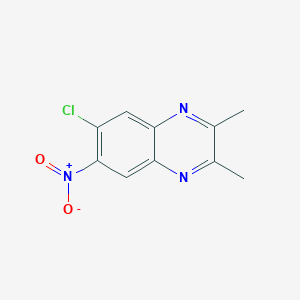
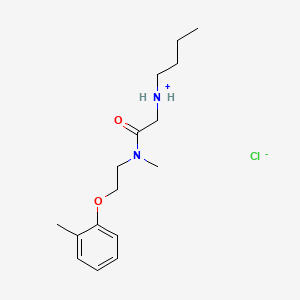

![6-Benzothiazolesulfonic acid, 2-[[4-[[(2-chlorophenyl)methyl]ethylamino]-2-methylphenyl]azo]-](/img/structure/B13779119.png)
